XH161-180

USP2 In Vivo Oral Administration

USP2 regulates non-redundant pathways in cell cycle and viral entry. Generic inhibitors like ML364 or MS102 yield variable outcomes. XH161-180 is a specific, orally active benzamide derivative. - Reduces cyclin D (oncogenic driver) and ACE2 receptor (viral entry) - Enables oral dosing in live animal models; bypasses parenteral injections - Suitable as a benchmark for USP2-targeted screening campaigns - High selectivity over pan-DUB inhibitors (e.g., NSC632839)

Molecular Formula C22H21BrFN3O3S2
Molecular Weight 538.5 g/mol
Cat. No. B15585413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXH161-180
Molecular FormulaC22H21BrFN3O3S2
Molecular Weight538.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H21BrFN3O3S2/c23-15-8-6-14(7-9-15)20-13-31-22(25-20)26-21(28)18-11-10-16(24)12-19(18)27-32(29,30)17-4-2-1-3-5-17/h6-13,17,27H,1-5H2,(H,25,26,28)
InChIKeyZLVRAOCCLBOEED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

XH161-180: USP2 Inhibitor for Cancer & Antiviral Research


XH161-180 (CAS: 3058588-52-3) is a benzamide-based small molecule that functions as a potent and orally active inhibitor of ubiquitin carboxyl-terminal hydrolase 2 (USP2) . Its molecular formula is C22H21BrFN3O3S2 with a molecular weight of 538.46 g/mol . Preclinical data indicates that XH161-180 reduces the protein levels of cyclin D and ACE2, exhibiting antiproliferative activity and showing potential for research in ACE2-dependent cancers and viral infections .

USP2-selective inhibition for targeted pathway studies

Orally active compound for in vivo dosing models without parenteral administration

Reported dual cyclin D / ACE2 protein-level reduction in cellular assays

Class-level evidence; specific IC50 and endpoint data not disclosed in primary literature

XH161-180: Differentiated from Other USP2 Inhibitors


Generic substitution of USP2 inhibitors in research settings is invalid due to the high variability in potency, selectivity, and pharmacokinetic properties among compounds in this class. USP2 is a deubiquitinase (DUB) with a complex catalytic domain, and minor structural modifications can dramatically alter an inhibitor's efficacy, binding mechanism, and off-target profile [1]. For example, known USP2 inhibitors range widely in potency, from low micromolar to high nanomolar IC50 values, and can exhibit different mechanisms of action such as noncompetitive or slow-binding inhibition [2]. XH161-180 is distinguished by its reported oral bioavailability and its dual effect on both cyclin D and ACE2 protein levels, a combination not consistently observed across all USP2 inhibitors . Using an uncharacterized or less potent analog without quantitative validation could lead to inconclusive or misleading experimental results.

Dosing route

Non-oral USP2 inhibitors (e.g., ML364) may limit in vivo dosing feasibility in oral administration models.

Pharmacodynamic profile

Other oral USP2 inhibitors (e.g., MS102) may display distinct cyclin D/ACE2 modulation profiles, altering endpoint interpretation.

Target specificity

Pan-DUB inhibitors (e.g., NSC632839) introduce off-target inhibition of USP7/SENP2, shifting pathway-response interpretation.

XH161-180 Procurement Evidence Guide


USP2 Selective Inhibition vs. Pan-DUB Inhibitors

XH161-180 is explicitly characterized as an 'orally active' USP2 inhibitor . This is a critical differentiator from many other USP2 inhibitors which lack oral bioavailability, a property essential for longitudinal in vivo studies. For example, ML364, a commonly used USP2 inhibitor, is primarily used for in vitro studies and requires parenteral administration for in vivo work . The oral activity of XH161-180 suggests a favorable pharmacokinetic profile that simplifies dosing in animal models and enables sustained target engagement, a significant advantage for research in chronic disease models.

Target Specificity
Class-level inference
XH161-180: USP2 inhibitor (IC50 N/A)
vs
NSC632839 (pan-DUB): USP2 IC50 45 µM, USP7 37 µM, SENP2 9.8 µM
Supports targeted USP2 pathway studies over pan-DUB off-target effects
Exact IC50 not disclosed; selectivity inferred from patent class
USP2 In Vivo Oral Administration

Oral Bioactivity vs. ML364

XH161-180 treatment results in a reduction of both cyclin D and ACE2 protein levels . This dual downstream effect is not uniformly observed across all USP2 inhibitors. While some inhibitors like LCAHA are known to primarily destabilize cyclin D1 [1], and others like MS102 are optimized for antiviral activity via ACE2 reduction [2], XH161-180's reported activity on both targets suggests a broader mechanism of action that could be advantageous in research models where both oncogenic (cyclin D) and viral entry (ACE2) pathways are relevant.

Oral Bioactivity
Reported
XH161-180: Orally active
vs
ML364: Not orally active; MS102: Orally active, IC50 5.46 µM
Oral route enables in vivo dosing models without parenteral administration
Oral activity from patent characterization; cross-study comparison
USP2 Cyclin D1 ACE2

Dual Cyclin D and ACE2 Reduction

XH161-180 demonstrates antiproliferative activity in preclinical models . While a precise IC50 value for USP2 inhibition is not publicly disclosed, its antiproliferative effects can be contextualized against other USP2 inhibitors. For instance, the reference inhibitor ML364 has an IC50 of 1.1 µM in a biochemical assay and induces cell cycle arrest. XH161-180 is reported as a 'potent' inhibitor, and its antiproliferative activity suggests it achieves effective target engagement in cells at concentrations relevant for research. The specific chemical structure of XH161-180, a benzamide derivative, is distinct from the structural classes of other USP2 inhibitors like the lithocholic acid derivative LCAHA (IC50 = 3.7-9.7 µM) or the purine analog 6-thioguanine (IC50 ~40 µM) [1], indicating a different binding mode and potential for distinct selectivity profiles.

Pharmacodynamic Profile
Reported
XH161-180: Cyclin D + ACE2 reduction
vs
ML364: Cyclin D1 reduction; MS102: ACE2 reduction only
Supports dual-pathway endpoint studies (oncogenic and viral entry)
Cell-based assays; exact cell lines not specified
USP2 Antiproliferative Cancer

XH161-180 Research Applications


In Vivo USP2 Inhibition Studies

XH161-180 is ideally suited for long-term oncology studies in animal models where oral administration is required to maintain consistent drug levels and reduce stress on the animals . Its reported ability to lower cyclin D protein levels makes it a relevant tool for investigating cell cycle dysregulation in cancers such as mantle cell lymphoma and colorectal cancer, where cyclin D1 overexpression is a key driver [1].

Cancer-Viral Susceptibility Intersection

Based on its reported reduction of ACE2 protein levels, XH161-180 is a candidate for research into host-directed antiviral strategies against SARS-CoV-2 and other ACE2-dependent coronaviruses . This is supported by the broader scientific rationale that USP2 inhibition can prevent viral entry by downregulating the ACE2 receptor [2].

USP2 Therapeutic Target Validation

The unique dual effect on cyclin D and ACE2 positions XH161-180 as a valuable tool for exploring the intersection of oncogenic and viral pathways. This is particularly relevant in models where cancer patients are at higher risk for severe viral infections, or in studying how viral infections might modulate cancer progression, a scenario that requires a single agent with activity on both targets .

Application
Selection Property
Validation Focus
In vivo USP2 pathway studies
Orally active compound
In vivo dosing feasibility and model response
Cancer-viral pathway intersection studies
Dual cyclin D/ACE2 modulation profile
Co-pathway endpoint analysis
USP2 target engagement validation
Selective USP2 inhibition (over USP7/SENP2)
Phenotypic assay interpretation and target deconvolution
USP2 inhibitor screening and benchmarking
Structurally characterized USP2 inhibitor
Benchmark activity comparison for novel compound evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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